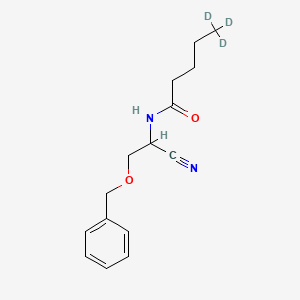
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 263.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile (CAS No. 1216615-94-9) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16D3N2O
- Molecular Weight : 232.36 g/mol
- Structure : The compound features a benzyloxy group, an amine, and a nitrile functional group, contributing to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes involved in neurotransmitter pathways. It acts as a modulator of dopamine receptors and may influence monoamine oxidase (MAO) activity, which is crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine .
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is implicated in various neurodegenerative diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress or excitotoxicity.
- Anti-inflammatory Properties : It could inhibit pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .
Case Studies
- Neuroprotective Study : In vitro studies demonstrated that this compound protects against glutamate-induced toxicity in neuronal cell lines. The mechanism involves the modulation of calcium influx and reduction of reactive oxygen species (ROS) .
- Antioxidant Activity : A study measured the antioxidant capacity using DPPH and ABTS assays, showing that the compound significantly scavenged free radicals compared to control groups, indicating strong antioxidant potential .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound | Antioxidant Activity | Neuroprotective Effect | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | High | Yes | Yes |
| Licofelone (related metabolite) | Moderate | Yes | Moderate |
| Rotigotine (dopamine agonist) | Low | Yes | No |
科学研究应用
Scientific Research Applications
-
Medicinal Chemistry
- Enzyme Inhibition : The compound acts as an inhibitor of lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking. Inhibition of LOX can lead to pathological changes associated with connective tissue disorders, making this compound a potential therapeutic agent for diseases such as fibrosis and aneurysms .
- Neuroprotective Effects : In vitro studies have demonstrated that this compound protects neuronal cell lines from glutamate-induced toxicity, indicating its potential use in neurodegenerative disease treatments .
- Biological Research
- Industrial Applications
Aortic Aneurysm Induction
A study involving β-Aminopropionitrile (a structural analogue) found that administration led to significant aortic complications in mice. Key findings include:
| Feature | Humans | Mice |
|---|---|---|
| Location | Abdominal > thoracic aorta | Thoracic > abdominal aorta |
| Dissection | Thoracic aorta | Thoracic aorta |
| Elastin Fragmentation | Yes | Yes |
| Inflammatory Cell Accumulation | Yes | Yes |
This study highlights the compound's role in vascular integrity and its potential implications for human health.
Enzyme Inhibition Studies
Research has shown that this compound significantly inhibits LOX activity, which is critical for maintaining vascular integrity. This inhibition can lead to pathological changes similar to those observed in human diseases characterized by connective tissue disorders .
属性
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)-5,5,5-trideuteriopentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













